molecular formula C13H16OSe B15468821 2-(Phenylselanyl)cycloheptan-1-one CAS No. 57205-03-5

2-(Phenylselanyl)cycloheptan-1-one

Cat. No.: B15468821
CAS No.: 57205-03-5
M. Wt: 267.24 g/mol
InChI Key: BYVYGBCOJZDUDN-UHFFFAOYSA-N
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Description

2-(Phenylselanyl)cycloheptan-1-one is a synthetic organoselenium compound designed for biochemical and cancer research. Its core research value lies in its potential to function as a redox modulator, mimicking the activity of the antioxidant enzyme glutathione peroxidase (GPx) . In a research setting, this compound may serve as a catalyst in the reduction of hydrogen peroxide (H 2 O 2 ), helping to study and manage oxidative stress pathways . The proposed mechanism involves the selenium atom undergoing a catalytic cycle where it is oxidized by H 2 O 2 to a selenoxide, which is then reduced back by biological thiols, effectively scavenging reactive oxygen species . Furthermore, structural analogs featuring the phenylselanyl group attached to a carbon framework have demonstrated significant antiproliferative activity against human cancer cell lines, such as breast cancer (MCF-7) and leukemia (HL-60) . This suggests that 2-(Phenylselanyl)cycloheptan-1-one is a compound of interest for investigating new chemotherapeutic agents. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a pharmacophore in developing novel Se-based therapeutics with antioxidant or prooxidant properties, depending on the cellular context . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

57205-03-5

Molecular Formula

C13H16OSe

Molecular Weight

267.24 g/mol

IUPAC Name

2-phenylselanylcycloheptan-1-one

InChI

InChI=1S/C13H16OSe/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

BYVYGBCOJZDUDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)[Se]C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenylselanyl Cycloheptan 1 One

Direct α-Phenylselanylation of Cycloheptan-1-one

Direct methods involve the one-step introduction of the 'PhSe' moiety onto the cycloheptanone (B156872) scaffold. This is typically accomplished by generating a nucleophilic enol or enolate from cycloheptanone, which then reacts with an electrophilic selenium reagent, or via radical-mediated pathways.

Base-mediated α-selenylation is a cornerstone of organoselenium chemistry. The process generally involves the deprotonation of cycloheptanone with a suitable base to form an enolate, which then acts as a nucleophile, attacking an electrophilic selenium source like benzeneselenenyl chloride (PhSeCl) or diphenyl diselenide (Ph₂Se₂). nih.gov The choice of base is critical and can range from strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to milder amine catalysts.

The reaction of ketone enolates with electrophilic selenium reagents is a well-established method for forming α-phenylselanyl carbonyl compounds. nih.gov For instance, the use of amines such as L-proline, cinchonidine, or 1,2-cyclohexanediamine (B1199290) can directly catalyze the α-selenenylation of ketones with PhSeCl, affording the products in high yields through a simple and efficient procedure. orgsyn.org While specific examples for cycloheptanone are not detailed, the general applicability of these amine-catalyzed methods suggests their potential utility. orgsyn.org The mechanism often involves the formation of an enamine intermediate from the ketone and the amine catalyst, which is nucleophilic enough to react with the selenium electrophile.

Base/CatalystSelenium ReagentGeneral SubstrateTypical YieldReference
Amine (e.g., L-proline)PhSeClKetonesHigh orgsyn.org
Sodium HydridePhSeBr/PhSeClKetonesGood testbook.com
Cesium CarbonateSeleniumTerminal AlkynesGood-Excellent orgsyn.org
Potassium Carbonate2-(Arylselanyl)acetonitrile2-AzidobenzaldehydeModerate-Excellent orgsyn.org

In recent years, photochemistry has emerged as a powerful and green tool for forging carbon-selenium bonds. nih.gov These methods often proceed under mild conditions, without the need for harsh reagents or metal catalysts. nih.gov A notable protocol involves the photoinduced, metal-free α-selenylation of ketones using diphenyl diselenide in the presence of a catalytic amount of pyrrolidine (B122466). nih.gov

The proposed mechanism initiates with the formation of an enamine from the ketone (e.g., cycloheptanone) and pyrrolidine. nih.gov Concurrently, visible light irradiation promotes the homolytic cleavage of the Se-Se bond in diphenyl diselenide to generate a phenylselanyl radical (PhSe•). nih.gov This radical then adds to the enamine, leading to an intermediate that, after oxidation and hydrolysis, yields the desired 2-(phenylselanyl)cycloheptan-1-one and regenerates the pyrrolidine catalyst. nih.gov While cyclohexanone (B45756) was used as the model substrate in seminal studies, this methodology is presented as a general protocol for a variety of ketones. nih.gov

Ketone Substrate (Example)Selenium ReagentCatalystLight SourceYield (for cyclohexanone)Reference
CyclohexanoneDiphenyl diselenidePyrrolidine26 W CFL75% nih.gov
Cyclohexanone(o-Tolyl)₂Se₂Pyrrolidine26 W CFL72% nih.gov
Cyclohexanone(p-Cl-Ph)₂Se₂Pyrrolidine26 W CFL80% nih.gov

Control experiments have demonstrated that both light and the amine catalyst are essential for the reaction to proceed efficiently. nih.gov The process is believed to involve a radical mechanism, offering an alternative to traditional ionic pathways. nih.gov

The direct α-selenylation of ketones can also be facilitated by the use of a chemical oxidant in conjunction with a selenium source like diphenyl diselenide. Potassium persulfate (K₂S₂O₈) is a noteworthy oxidant for this purpose, enabling a variety of oxidative transformations. While specific applications to the selenylation of cycloheptanone are not extensively documented, K₂S₂O₈ is known to promote radical reactions, which could initiate the selenylation process. The persulfate anion can be thermally or photochemically decomposed to form sulfate (B86663) radicals, which are potent oxidants capable of initiating radical chain reactions.

Indirect Synthesis and Derivatization Routes

Indirect methods provide alternative pathways to 2-(phenylselanyl)cycloheptan-1-one, often starting from pre-functionalized cycloheptane (B1346806) rings.

A classic and highly effective strategy for forming the C-Se bond is through the nucleophilic substitution of an α-halo ketone with a selenium-centered nucleophile. For the synthesis of 2-(phenylselanyl)cycloheptan-1-one, this would involve the reaction of 2-chlorocycloheptanone (B1583524) or 2-bromocycloheptanone (B1297598) with a phenylselenide salt, such as sodium phenylselenide (PhSeNa). nih.gov

PhSeNa is typically prepared in situ by the reduction of diphenyl diselenide, for example, with sodium borohydride (B1222165) or by reacting it with sodium metal. nih.govtestbook.com The resulting highly nucleophilic phenylselenide anion readily displaces the halide from the α-position of the cycloheptanone ring in an Sₙ2 reaction to furnish the target compound. The preparation of the 2-chlorocycloheptanone precursor can be achieved by the direct chlorination of cycloheptanone. A well-established procedure for the synthesis of 2-chlorocyclohexanone (B41772) involves the reaction of cyclohexanone with chlorine in an aqueous medium, a method that could be adapted for the seven-membered ring system. orgsyn.org

Halogenated PrecursorSelenium ReagentKey FeaturesReference
2-Chlorocycloheptanone (proposed)Sodium Phenylselenide (PhSeNa)Nucleophilic substitution (Sₙ2) nih.gov
2-Bromocycloheptanone (proposed)Sodium Phenylselenide (PhSeNa)Nucleophilic substitution (Sₙ2) nih.gov

While direct functionalization of 2-(phenylselanyl)cycloheptan-1-one itself is not widely reported, the reactivity of α-phenylselanyl ketones is well-documented and provides insight into potential transformations. For instance, α-phenylselanyl ketones are key precursors for the synthesis of α,β-unsaturated ketones via oxidative elimination. Treatment of the selenide (B1212193) with an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) generates a selenoxide, which undergoes a syn-elimination to install a double bond in the ring.

Furthermore, ring expansion reactions offer another synthetic avenue. For example, cyclohexanone can be converted to cycloheptanone through a reaction with diazomethane (B1218177) in a ring expansion process. testbook.com In principle, a smaller selenated cycloalkanone could potentially be subjected to a similar ring expansion strategy to yield a larger ring system like 2-(phenylselanyl)cycloheptan-1-one, although this specific application remains a topic for further investigation.

Chemo-, Regio-, and Stereoselective Aspects in Synthesis

The synthesis of 2-(phenylselanyl)cycloheptan-1-one and its derivatives presents several challenges related to selectivity. Achieving control over the position of the phenylselanyl group (regiocontrol), the relative spatial arrangement of substituents (diastereocontrol), and the absolute configuration of stereocenters (enantiocontrol) is crucial for accessing specific and functionally optimized molecules. This section delves into the key aspects of chemo-, regio-, and stereoselectivity in the synthesis of this class of compounds.

The α-selenylation of unsymmetrical ketones, such as substituted cycloheptanones, can potentially yield two different regioisomers depending on which α-carbon is functionalized. The control over this regioselectivity is typically governed by the principles of kinetic versus thermodynamic enolate formation. udel.edumasterorganicchemistry.com

Under kinetic control , the reaction is conducted at low temperatures (e.g., -78 °C) using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). udel.eduyoutube.com These conditions favor the rapid and irreversible deprotonation of the most accessible, least sterically hindered α-proton. udel.eduyoutube.com For a 2-alkylcycloheptanone, this would lead to the formation of the less substituted enolate and subsequent selenylation at the C7 position.

Conversely, thermodynamic control is favored by using a weaker base (e.g., sodium ethoxide or potassium tert-butoxide) at higher temperatures, which allows for the establishment of an equilibrium between the ketone and its possible enolates. udel.edumasterorganicchemistry.com In this scenario, the more stable, more substituted enolate is preferentially formed, leading to the introduction of the phenylselanyl group at the more substituted α-carbon (the C2 position in a 2-alkylcycloheptanone). masterorganicchemistry.comyoutube.com

The choice of the selenating agent, such as benzeneselenenyl chloride (PhSeCl) or N-(phenylseleno)phthalimide, is also a critical factor. wikipedia.org Furthermore, alternative methods, such as photoinduced α-selenylation, have been developed. These methods can proceed under mild, metal-free conditions and have been successfully applied to cyclic ketones, including seven-membered rings. nih.gov The regioselectivity in these photoinduced reactions is often dictated by the formation of an enamine intermediate. nih.gov

Below is a table summarizing the general principles of regiocontrol in the α-selenylation of unsymmetrical ketones.

Table 1: Conditions for Regiocontrolled α-Selenylation of Unsymmetrical Ketones

Control Type Reaction Conditions Predominant Product Rationale
Kinetic Strong, bulky base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF) Selenylation at the less substituted α-carbon Rapid, irreversible deprotonation of the most sterically accessible proton. udel.eduyoutube.com
Thermodynamic Weaker base (e.g., NaOEt, KOtBu), higher temperature, protic or aprotic solvent Selenylation at the more substituted α-carbon Reversible deprotonation allows for equilibration to the more stable, more substituted enolate. masterorganicchemistry.comyoutube.com
Photoinduced Light irradiation, organocatalyst (e.g., pyrrolidine), aprotic solvent (e.g., MeCN) Dependent on enamine intermediate stability Reaction proceeds via a radical mechanism involving an enamine intermediate. nih.gov

The synthesis of chiral derivatives of 2-(phenylselanyl)cycloheptan-1-one, where the α-carbon bearing the selanyl (B1231334) group is a stereocenter, requires diastereoselective or enantioselective methods.

Diastereoselective Approaches:

When a chiral center already exists in the cycloheptanone ring, the introduction of the phenylselanyl group can be influenced by this existing stereochemistry, leading to diastereoselectivity. This is known as substrate-controlled diastereoselection. The incoming reagent will preferentially attack from the less sterically hindered face of the enolate, which adopts a preferred conformation to minimize steric interactions with the existing substituent. The choice of reaction conditions can also influence the diastereomeric ratio. For instance, the reduction of chiral α-ketoamides with bulky reducing agents like K-Selectride has been shown to proceed with high diastereoselectivity (up to 98% de). researchgate.net A similar principle can be applied to the selenylation of chiral enolates derived from substituted cycloheptanones.

Enantioselective Approaches:

For the synthesis of enantioenriched 2-(phenylselanyl)cycloheptan-1-one from a prochiral starting material, enantioselective methods are necessary. These typically involve the use of chiral catalysts or reagents.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. youtube.comyoutube.com Chiral amines, such as proline and its derivatives or cinchona alkaloids, can catalyze the enantioselective α-selenylation of ketones. nih.gov The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with an electrophilic selenium source. The chiral environment provided by the catalyst directs the approach of the selenating agent to one face of the enamine, resulting in the preferential formation of one enantiomer. youtube.com For example, the enantioselective α-fluorination of cyclic ketones has been achieved with high enantiomeric excess (up to 99% ee) using a primary amine-functionalized cinchona alkaloid catalyst. nih.gov Similar strategies are applicable to α-selenylation.

Metal Catalysis: Chiral metal complexes can also be employed to catalyze the enantioselective α-selenylation. A chiral ligand coordinates to a metal center, creating a chiral Lewis acid that can activate the ketone or a chiral base that can deprotonate it enantioselectively. While less common for α-selenylation specifically, palladium-catalyzed asymmetric [3+2] cycloaddition reactions have been used to synthesize highly substituted chiral allenes with excellent control of both point and axial chirality, demonstrating the power of metal catalysis in complex stereoselective transformations. nih.gov

The following table presents representative results from an organocatalyzed enantioselective α-fluorination of cyclic ketones, illustrating the potential of this approach for the synthesis of chiral α-heteroatom-substituted ketones.

Table 2: Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones

Ketone Substrate Catalyst Co-catalyst Yield (%) Enantiomeric Excess (ee, %)
Cyclohexanone Dihydroquinidine derivative TCA 88 99
Cyclopentanone Dihydroquinidine derivative TCA 85 98
Cycloheptanone Dihydroquinidine derivative TCA 82 97
4-tert-Butylcyclohexanone Dihydroquinidine derivative TCA 90 (trans) 99

Data adapted from a study on enantioselective α-fluorination, demonstrating the applicability to cyclic ketones. nih.gov TCA = Trichloroacetic acid

Reactivity and Mechanistic Studies of 2 Phenylselanyl Cycloheptan 1 One

Transformations Involving Carbon-Selenium Bond Cleavage

The carbon-selenium bond in 2-(phenylselanyl)cycloheptan-1-one is susceptible to cleavage under both oxidative and reductive conditions, and can also be displaced by nucleophiles. These reactions are fundamental to the synthetic utility of this class of compounds.

One of the most important reactions of α-phenylselanyl ketones is their conversion to α,β-unsaturated ketones through a process known as selenoxide elimination. wikipedia.orgorganicreactions.org This transformation proceeds in two steps: oxidation of the selenium atom to a selenoxide, followed by a syn-elimination reaction. wikipedia.orgnih.gov

The oxidation of the selenide (B1212193) to the selenoxide is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgnih.gov The subsequent elimination is an intramolecular process where the selenoxide acts as a base, abstracting a proton from the α-carbon in a concerted fashion, leading to the formation of a double bond and phenylselenenic acid. nih.govnih.gov This elimination is generally very facile and often occurs at or below room temperature. organicreactions.orgwikiwand.com

The reaction is stereospecific, proceeding through a syn-elimination pathway where the hydrogen atom and the phenylselanyl group are on the same side of the forming double bond. wikipedia.orgnih.gov In the case of 2-(phenylselanyl)cycloheptan-1-one, this reaction yields cyclohept-2-en-1-one. The formation of the conjugated double bond is the favored outcome. wikipedia.org

Table 1: Reagents for Oxidative Deselenation

Oxidizing AgentTypical ConditionsReference
Hydrogen peroxide (H₂O₂)Aqueous methanol, room temperature nih.gov
meta-Chloroperoxybenzoic acid (mCPBA)Dichloromethane, low temperature wikipedia.org
Ozone (O₃)Dichloromethane, low temperature wikipedia.org

The phenylselanyl group can be removed reductively to yield the parent ketone, cycloheptanone (B156872). This process, known as deselenation, can be accomplished using various reducing agents. One of the most common methods involves the use of Raney nickel. This method is effective for the hydrogenolysis of carbon-selenium bonds.

Other reducing systems can also be employed, offering alternative conditions for this transformation. The choice of reagent may depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

The carbon atom bearing the phenylselanyl group is electrophilic and can undergo nucleophilic substitution. nih.gov This allows for the introduction of a variety of substituents at the α-position of the cycloheptanone ring. The phenylselanyl group acts as a leaving group, although its leaving group ability is influenced by the nature of the nucleophile and the reaction conditions.

This reaction provides a pathway to α-substituted cycloheptanones, which are valuable building blocks in organic synthesis. The scope of this reaction includes a range of nucleophiles, expanding the synthetic utility of 2-(phenylselanyl)cycloheptan-1-one.

Reactions at the Carbonyl Functionality

The carbonyl group of 2-(phenylselanyl)cycloheptan-1-one can undergo the typical reactions of ketones, including α-alkylation via its enolate and various reduction and derivatization reactions. libretexts.org

The presence of the carbonyl group allows for the formation of an enolate anion upon treatment with a suitable base. masterorganicchemistry.compitt.edu This enolate is a powerful nucleophile and can react with various electrophiles, most notably alkyl halides, in a process known as α-alkylation. fiveable.menih.gov This reaction allows for the introduction of an alkyl group at the carbon atom adjacent to the carbonyl group.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions, allowing for either the kinetic or thermodynamic enolate to be formed. pitt.edu In the case of 2-(phenylselanyl)cycloheptan-1-one, deprotonation can occur at either the C2 or C7 position. The formation of the selenium-substituted enolate allows for further functionalization at the α-position. wikiwand.com

Table 2: Bases for Enolate Formation

BaseTypical ConditionsSelectivityReference
Lithium diisopropylamide (LDA)THF, -78 °CKinetic pitt.edukhanacademy.org
Potassium tert-butoxidet-BuOH, room temperatureThermodynamic nih.gov
Sodium hydride (NaH)THF, room temperatureThermodynamic nih.gov

The carbonyl group of 2-(phenylselanyl)cycloheptan-1-one can be reduced to a hydroxyl group, yielding the corresponding alcohol, 2-(phenylselanyl)cycloheptan-1-ol. wikipedia.org This reduction can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The choice of reducing agent can be important to avoid the undesired reduction of the carbon-selenium bond.

Furthermore, the carbonyl group can undergo various derivatization reactions, such as the formation of imines, oximes, and hydrazones, by reacting with the corresponding nitrogen-based nucleophiles. eopcw.com These reactions are characteristic of ketones and provide routes to a wider range of functionalized cycloheptane (B1346806) derivatives.

Pericyclic Reactions and Rearrangements Involving the Selanyl (B1231334) Moiety

Pericyclic reactions represent a class of concerted reactions that proceed through a cyclic transition state. In the context of 2-(phenylselanyl)cycloheptan-1-one, the selenium atom plays a pivotal role in facilitating such rearrangements, particularly after its oxidation to a selenoxide.

The wikiwand.comwikipedia.org-sigmatropic rearrangement of selenoxides is a powerful tool in organic synthesis for the formation of allylic alcohols. wikipedia.org For 2-(phenylselanyl)cycloheptan-1-one, this process would first involve the oxidation of the selenium atom to the corresponding selenoxide. This is typically achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

The resulting selenoxide is unstable and, upon gentle heating, can undergo a wikiwand.comwikipedia.org-sigmatropic rearrangement. This concerted, intramolecular process involves a five-membered cyclic transition state. wikipedia.org In this transition state, the selenoxide oxygen attacks the α-carbon, leading to a shift of the phenylselanyl group from carbon-2 to the oxygen atom, forming a selenenate ester intermediate. Subsequent hydrolysis of this intermediate would yield an allylic alcohol, specifically 2-hydroxycyclohept-2-en-1-one, and benzeneselenenic acid.

The stereochemistry of the newly formed double bond and the hydroxyl group is controlled by the geometry of the cyclic transition state. wikipedia.org Theoretical studies on analogous allylic selenoxides suggest that the reaction can proceed through either an endo or exo transition state, with the relative energies of these states dictating the stereochemical outcome. wikipedia.org

Interactive Data Table: Key Aspects of wikiwand.comwikipedia.org-Sigmatropic Rearrangement of Selenoxides
AspectDescriptionRelevance to 2-(Phenylselanyl)cycloheptan-1-one
Initial StepOxidation of the selenide to a selenoxide.2-(Phenylselanyl)cycloheptan-1-one would be oxidized to 2-(phenylseleninyl)cycloheptan-1-one.
RearrangementConcerted wikiwand.comwikipedia.org-sigmatropic shift via a five-membered cyclic transition state.The selenoxide would rearrange to a selenenate ester intermediate.
Final ProductFormation of an allylic alcohol after hydrolysis.The expected product would be 2-hydroxycyclohept-2-en-1-one.
StereoselectivityControlled by the endo or exo transition state geometry.The stereochemistry of the resulting allylic alcohol would depend on the preferred transition state.

While the wikiwand.comwikipedia.org-sigmatropic rearrangement is a prominent pathway for selenoxides, other selenium-facilitated rearrangements can be envisaged for 2-(phenylselanyl)cycloheptan-1-one. The specific reaction conditions and the nature of the substrate can dictate the operative pathway.

One such possibility is the Mislow-Evans rearrangement , which is analogous to the wikiwand.comwikipedia.org-sigmatropic rearrangement of allylic sulfoxides. wikipedia.org This involves the rearrangement of an allylic selenoxide to a selenenate ester, which can then be cleaved by a thiophilic reagent to furnish an allylic alcohol.

Another potential pathway, though less common for selenoxides, is a wikiwand.comwikipedia.org-rearrangement . Under certain conditions, particularly with substrates that can stabilize a carbocationic intermediate, a wikiwand.comwikipedia.org-shift of the phenylselanyl group could occur. However, for 2-(phenylselanyl)cycloheptan-1-one, the wikiwand.comwikipedia.org-rearrangement is generally expected to be the more favorable pericyclic pathway.

Furthermore, the selanyl moiety can influence ring-expansion or contraction reactions, although specific examples starting from 2-(phenylselanyl)cycloheptan-1-one are not extensively documented. The inherent strain and conformational flexibility of the seven-membered ring in cycloheptanone could, in principle, be exploited in selenium-mediated rearrangement reactions to access different ring sizes. princeton.edu

Advanced Mechanistic Investigations

Delving deeper into the reaction mechanisms of 2-(phenylselanyl)cycloheptan-1-one requires a combination of theoretical and experimental approaches to elucidate the intricate details of reaction pathways, intermediates, and transition states.

The primary reaction pathway for 2-(phenylselanyl)cycloheptan-1-one, especially upon oxidation, is the selenoxide elimination . This reaction is a cornerstone of organoselenium chemistry for the introduction of unsaturation. The mechanism proceeds through a syn-elimination pathway via a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base, abstracting a proton from the α-carbon. nih.gov This results in the formation of cycloheptenone and benzeneselenenic acid.

The key intermediate in this transformation is the 2-(phenylseleninyl)cycloheptan-1-one . The stability and reactivity of this selenoxide are crucial. Due to the conformational flexibility of the seven-membered ring, the molecule can readily adopt the required syn-coplanar arrangement of the C-H and C-Se bonds for the elimination to occur.

Computational studies on analogous systems can provide valuable insights into the transition state geometries and activation energies for these processes. Such studies would help in predicting the regioselectivity of the elimination if different α-protons are available.

Interactive Data Table: Intermediates in the Reactivity of 2-(Phenylselanyl)cycloheptan-1-one
Reaction TypeKey IntermediateDescription
Selenoxide Elimination2-(Phenylseleninyl)cycloheptan-1-oneFormed by oxidation of the parent selenide. It undergoes syn-elimination to form an enone.
wikiwand.comwikipedia.org-Sigmatropic RearrangementSelenenate esterFormed from the rearrangement of the corresponding selenoxide. Hydrolysis yields an allylic alcohol.

For the selenoxide elimination , a primary kinetic isotope effect would be expected if the C-H bond cleavage is the rate-determining step. By replacing the α-proton with deuterium, a significant decrease in the reaction rate (a kH/kD value greater than 1) would confirm that the C-H bond is broken in the slowest step of the reaction. libretexts.org The magnitude of the KIE can also provide information about the nature of the transition state, whether it is more reactant-like or product-like.

Similarly, for the wikiwand.comwikipedia.org-sigmatropic rearrangement , kinetic isotope effects can be used to probe the concerted nature of the reaction. Isotopic labeling at different positions in the cycloheptanone ring and the phenylselanyl group could help to elucidate the extent of bond formation and bond breaking in the five-membered cyclic transition state.

These advanced mechanistic investigations, combining computational and experimental approaches, are essential for a comprehensive understanding of the rich and varied reactivity of 2-(phenylselanyl)cycloheptan-1-one.

Applications of 2 Phenylselanyl Cycloheptan 1 One in Complex Organic Synthesis

As a Precursor for Stereoselective Olefin Synthesis (e.g., Cycloheptenones)

One of the most prominent applications of α-phenylselanyl ketones is their use as precursors for the synthesis of α,β-unsaturated carbonyl compounds, in this case, cycloheptenones. This transformation is typically achieved through an oxidation-elimination sequence.

The conversion of 2-(phenylselanyl)cycloheptan-1-one to an α,β-unsaturated cycloheptanone (B156872), specifically cyclohept-2-en-1-one, is a well-established process rooted in the chemistry of organoselenium compounds. This transformation proceeds via a two-step sequence involving the oxidation of the selenium atom followed by a syn-elimination of the resulting selenoxide.

The first step is the oxidation of the phenylselanyl group to a phenylselenoxide. This is commonly achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can be crucial for optimizing the yield of the desired enone. sci-hub.se Following oxidation, the intermediate selenoxide undergoes a spontaneous pericyclic syn-elimination at or below room temperature to afford the α,β-unsaturated ketone and benzeneselenenic acid. sci-hub.se This elimination pathway is highly regioselective, leading to the formation of a double bond between the α- and β-carbons relative to the carbonyl group. The stereochemistry of the elimination is syn, meaning the hydrogen atom and the selenoxide group must be on the same side of the forming double bond.

Table 1: General Transformation of α-Phenylselanyl Ketones to α,β-Unsaturated Ketones

Starting MaterialReagentsProductGeneral Yield Range
α-Phenylselanyl Ketone1. Oxidizing Agent (e.g., H₂O₂, m-CPBA, O₃) 2. Heat (often room temp.)α,β-Unsaturated KetoneGood to Excellent sci-hub.se

Role as a Building Block in Multi-Step Syntheses

Beyond its use in forming cycloheptenones, 2-(phenylselanyl)cycloheptan-1-one can serve as a versatile building block in more elaborate synthetic sequences. The presence of both a ketone and a modifiable selanyl (B1231334) group allows for a range of subsequent reactions.

While specific examples involving 2-(phenylselanyl)cycloheptan-1-one are not documented, the α,β-unsaturated cycloheptanone derived from it is a valuable precursor for constructing annulated or polycyclic systems. Cycloheptenones can participate in a variety of cycloaddition and annulation reactions, such as the Robinson annulation, to build fused ring systems. pnrjournal.com These reactions are fundamental in the synthesis of terpenes and steroids, where the construction of polycyclic frameworks is a key challenge.

α-Phenylselanyl ketones and the resulting α,β-unsaturated ketones are important intermediates in the total synthesis of natural products. wpmucdn.com The ability to introduce a double bond in a specific position is critical for setting up further stereocontrolled reactions or for being part of the final natural product scaffold itself. For instance, the enone functionality is a common motif in many biologically active molecules and serves as a key handle for conjugate additions and other transformations.

Contribution to Stereoselective Chemical Transformations

The chiral environment of a molecule can direct the stereochemical outcome of subsequent reactions, a principle known as asymmetric induction.

If 2-(phenylselanyl)cycloheptan-1-one is prepared in an enantiomerically enriched form, the chiral center at the α-position can influence the stereoselectivity of reactions at the carbonyl group or at the β-position of the derived enone. The stereochemical course of nucleophilic additions to chiral α-substituted ketones can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over another. nih.gov This is often rationalized by models such as the Felkin-Anh model, which considers the steric and electronic effects of the substituents around the carbonyl group.

Similarly, in the corresponding α,β-unsaturated cycloheptanone, the existing stereocenter can direct the facial selectivity of conjugate addition reactions, leading to the formation of new stereocenters with a high degree of control. This type of stereocontrol is a cornerstone of modern asymmetric synthesis. masterorganicchemistry.com

Chiral Auxiliary Roles

A thorough review of the scientific literature reveals no documented instances of 2-(phenylselanyl)cycloheptan-1-one being employed as a chiral auxiliary in complex organic synthesis. While the broader field of organoselenium chemistry has seen the development and application of various chiral selenium compounds, and α-seleno ketones are known intermediates in certain transformations, the specific use of 2-(phenylselanyl)cycloheptan-1-one to control stereochemical outcomes in the manner of a traditional chiral auxiliary is not reported. nih.govrsc.orgnih.govacs.orgwikipedia.orgsigmaaldrich.comrsc.orgmdpi.comnih.govnih.govresearchgate.netyoutube.comchemrxiv.orgnih.govresearchgate.netnih.govnih.govchemscene.com

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. wikipedia.orgsigmaaldrich.comresearchgate.net After the desired transformation, the auxiliary is typically cleaved and can be recovered. Common strategies involve the use of chiral oxazolidinones, pseudoephedrine, or camphor-derived auxiliaries, among others. wikipedia.orgnih.govresearchgate.netyoutube.com The literature on chiral organoselenium compounds primarily focuses on their use as chiral ligands for metals, as catalysts themselves, or as chiral synthons where the selenium moiety is part of the final stereochemically defined product. nih.govrsc.orgnih.govmdpi.com

Research in the area of asymmetric synthesis involving organoselenium compounds has explored various avenues, including:

Catalytic Enantioselective Selenylation: The use of chiral catalysts to control the enantioselective addition of selenium moieties to prochiral substrates. nih.gov

Chiral Selenium Reagents: The development of chiral electrophilic or nucleophilic selenium reagents.

Substrate Control: The use of chiral substrates to direct the stereochemical outcome of reactions involving selenium reagents. nih.gov

While α-(phenylseleno)cycloalkanones are known to participate in reactions such as radical α-allylation, these studies have not described the phenylseleno-cycloalkanone framework itself acting as a recoverable chiral auxiliary to induce stereoselectivity in a separate part of the molecule. acs.org

Based on the available scientific data, the role of 2-(phenylselanyl)cycloheptan-1-one as a chiral auxiliary is not an established application. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Advanced Methodologies and Analytical Approaches in the Study of 2 Phenylselanyl Cycloheptan 1 One

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for the structural characterization and mechanistic investigation of reactions involving 2-(Phenylselanyl)cycloheptan-1-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the molecular structure of organic compounds in solution. numberanalytics.comlibretexts.org For 2-(Phenylselanyl)cycloheptan-1-one, ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy each provide unique and complementary information.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. In the ¹H NMR spectrum of 2-(Phenylselanyl)cycloheptan-1-one, characteristic signals would be expected for the protons on the cycloheptanone (B156872) ring and the phenyl group. The chemical shifts and coupling constants of the cycloheptyl protons would be particularly informative for determining the conformation of the seven-membered ring.

¹³C NMR Spectroscopy : This method reveals the number of different types of carbon atoms and their electronic environments. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbon atom bearing the phenylselanyl group, the remaining methylene (B1212753) carbons of the cycloheptane (B1346806) ring, and the carbons of the phenyl ring. The chemical shift of the carbonyl carbon is a key indicator of the electronic environment around the keto group.

⁷⁷Se NMR Spectroscopy : As a nucleus with a spin of 1/2 and a natural abundance of 7.6%, ⁷⁷Se is amenable to NMR studies. researchgate.net ⁷⁷Se NMR spectroscopy is highly sensitive to the electronic environment around the selenium atom. researchgate.net The chemical shift of the ⁷⁷Se nucleus in 2-(Phenylselanyl)cycloheptan-1-one provides direct insight into the nature of the carbon-selenium bond and can be used to probe intramolecular interactions. researchgate.net The wide chemical shift range of ⁷⁷Se NMR makes it an excellent tool for detecting subtle structural changes. researchgate.net

NMR Technique Information Provided Expected Observations for 2-(Phenylselanyl)cycloheptan-1-one
¹H NMR Proton environment, connectivity, and stereochemistry. nih.govmdpi.comSignals for phenyl and cycloheptyl protons, with coupling patterns revealing ring conformation.
¹³C NMR Carbon skeleton and electronic environment. nih.govDistinct signals for carbonyl, C-Se, cycloheptyl, and phenyl carbons.
⁷⁷Se NMR Direct information about the selenium atom's environment. researchgate.netrsc.orgA characteristic chemical shift indicative of the C-Se bond and any non-bonded interactions.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. advion.comfrontiersin.org It is extensively used for monitoring the progress of chemical reactions and for the characterization of reaction products. nih.govnih.gov In the context of 2-(Phenylselanyl)cycloheptan-1-one, mass spectrometry can be employed to:

Confirm the Molecular Weight : By determining the mass of the molecular ion, mass spectrometry provides direct confirmation of the successful synthesis of 2-(Phenylselanyl)cycloheptan-1-one.

Monitor Reaction Progress : The formation of 2-(Phenylselanyl)cycloheptan-1-one from its starting materials can be tracked in real-time or through offline analysis of reaction aliquots. conicet.gov.ar This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. advion.com

Identify Intermediates and Byproducts : Mass spectrometry can help in the identification of transient intermediates and unwanted byproducts formed during the synthesis, offering valuable mechanistic insights. nih.gov

Structural Elucidation through Fragmentation : Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion of 2-(Phenylselanyl)cycloheptan-1-one. The resulting fragmentation pattern provides information about the connectivity of atoms within the molecule, further confirming its structure.

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental separation technique used to purify individual components from a mixture. nih.gov For the isolation of 2-(Phenylselanyl)cycloheptan-1-one from a reaction mixture, column chromatography is a commonly employed method. nih.gov

Column Chromatography : In this technique, the reaction mixture is loaded onto a column packed with a solid stationary phase, such as silica (B1680970) gel or alumina. A liquid mobile phase (eluent) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. By carefully selecting the stationary and mobile phases, 2-(Phenylselanyl)cycloheptan-1-one can be effectively separated from unreacted starting materials, catalysts, and byproducts. The polarity of the eluent is often gradually increased (gradient elution) to facilitate the separation of compounds with varying polarities.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent. The plate is then placed in a developing chamber with a suitable solvent. The separation is visualized under UV light or by staining, allowing for a rapid assessment of the reaction's completion and the purity of the product.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to complement experimental studies by offering insights into the electronic structure, reactivity, and conformational preferences of molecules. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic properties and reactivity of 2-(Phenylselanyl)cycloheptan-1-one. chimicatechnoacta.runih.gov

Molecular Orbital Analysis : Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate and accept electrons, respectively. chimicatechnoacta.ru The energy and distribution of these frontier orbitals are key to understanding the reactivity of the compound in various chemical reactions.

Electrostatic Potential Maps : These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information can predict how 2-(Phenylselanyl)cycloheptan-1-one will interact with other reagents.

Reactivity Indices : Parameters such as chemical potential, hardness, and softness, derived from quantum chemical calculations, can provide quantitative measures of the molecule's reactivity. mdpi.com

Computational Parameter Significance for 2-(Phenylselanyl)cycloheptan-1-one
HOMO Energy and Distribution Indicates the sites most susceptible to electrophilic attack and the molecule's electron-donating ability.
LUMO Energy and Distribution Indicates the sites most susceptible to nucleophilic attack and the molecule's electron-accepting ability.
Electrostatic Potential Predicts regions of positive and negative charge, guiding the understanding of intermolecular interactions. mdpi.com

The seven-membered ring of cycloheptanone is flexible and can adopt several low-energy conformations. researchgate.net Computational methods are essential for exploring the conformational landscape of 2-(Phenylselanyl)cycloheptan-1-one and predicting the most stable arrangements. numberanalytics.comsapub.org

Conformational Searching : Algorithms such as molecular mechanics or Monte Carlo methods can be used to systematically explore the possible conformations of the cycloheptanone ring. mdpi.com This process generates a variety of chair, boat, and twist-chair/boat conformations.

Energy Minimization : The geometries of the identified conformations are then optimized using more accurate quantum chemical methods (e.g., DFT) to determine their relative energies. mdpi.com This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be present at room temperature.

Stereochemical Prediction : By understanding the relative stabilities of different diastereomeric conformations, computational methods can help predict the stereochemical outcome of reactions involving 2-(Phenylselanyl)cycloheptan-1-one. For example, in reactions where a new stereocenter is formed, the preferred conformation of the starting material can influence which face of the molecule is more accessible to an incoming reagent.

Transition State Modeling and Reaction Pathway Analysis

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and optimizing chemical transformations. For the selenoxide elimination of 2-(phenylselanyl)cycloheptan-1-one, which proceeds through a transient, high-energy species, computational chemistry provides a powerful lens to investigate the reaction pathway and the geometry of the transition state. Transition state modeling and reaction pathway analysis, primarily using Density Functional Theory (DFT), offer detailed insights into the energetics and molecular dynamics of this process.

The selenoxide elimination is broadly recognized to proceed via a concerted, intramolecular syn-elimination pathway. acs.orgwikipedia.org This mechanism involves a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base, abstracting a proton from the β-carbon atom. acs.orgwikipedia.org The coplanarity of the C-H and C-Se bonds is a crucial geometric constraint in this transition state. wikipedia.org

For 2-(phenylselanyl)cycloheptan-1-one, the reaction is initiated by the oxidation of the selenium atom to a selenoxide. The subsequent elimination to form cyclohept-2-en-1-one involves the formation of a highly organized transition state. Computational models of analogous α-arylseleno ketones indicate that the transition states are asynchronous. This asynchronicity is characterized by an earlier hydrogen transfer compared to the cleavage of the C-Se bond.

The reaction pathway for the elimination from the corresponding selenoxide can be computationally modeled in distinct steps. The initial phase involves the approach of the selenoxide oxygen to one of the adjacent β-hydrogens. The flexibility of the seven-membered ring in 2-(phenylselanyl)cycloheptan-1-one allows it to adopt the necessary conformation for the syn-periplanar alignment of the C-H and C-Se bonds, which is essential for the elimination to occur.

A representative, though generalized, set of calculated thermodynamic data for the transition state (TS) of a generic cyclic α-phenylseleno ketone undergoing selenoxide elimination is presented below. It is important to note that specific values for 2-(phenylselanyl)cycloheptan-1-one would require dedicated computational studies.

Table 1: Illustrative Calculated Thermodynamic Parameters for a Generic Cyclic Selenoxide Elimination Transition State

ParameterValue (kcal/mol)Description
Activation Energy (Ea) 10 - 15The energy barrier that must be overcome for the reaction to proceed.
Enthalpy of Activation (ΔH‡) 9 - 14The change in enthalpy in going from the reactant to the transition state.
Gibbs Free Energy of Activation (ΔG‡) 20 - 25The change in Gibbs free energy, accounting for entropy, to reach the transition state.
Enthalpy of Reaction (ΔHr) -15 to -25The overall enthalpy change of the reaction, indicating an exothermic process.

Note: These values are illustrative and based on data for analogous systems. Actual values for 2-(phenylselanyl)cycloheptan-1-one may vary.

The structure of the seven-membered ring imposes specific conformational constraints that influence the stability of the transition state and, consequently, the reaction rate. Compared to five- or six-membered rings, the cycloheptane ring is more flexible, which can facilitate the adoption of the required syn-coplanar arrangement for the eliminating groups. However, this flexibility also means a higher number of accessible ground-state conformations, which can have an entropic cost when organizing into the highly ordered transition state.

Furthermore, computational studies on related systems have explored the effect of substituents on the phenylselanyl group. Electron-withdrawing groups on the aryl ring can influence the reaction rate by altering the electron density at the selenium center and the basicity of the selenoxide oxygen.

Future Directions and Emerging Research Avenues for 2 Phenylselanyl Cycloheptan 1 One

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in organoselenium chemistry. nih.govmdpi.com Future efforts concerning 2-(phenylselanyl)cycloheptan-1-one are likely to prioritize the development of more sustainable and eco-friendly production methods, moving away from traditional approaches that may involve harsh conditions or stoichiometric reagents.

Key areas of development include:

Photochemical Synthesis: Light-induced reactions represent an environmentally friendly alternative for creating carbon-selenium bonds. nih.gov Research has demonstrated the successful photoinduced α-selenylation of various cyclic and acyclic ketones without the need for metals or additives, offering a green protocol for synthesizing α-selenoketones. nih.gov Adapting this methodology for the specific synthesis of 2-(phenylselanyl)cycloheptan-1-one could significantly reduce energy consumption and avoid the use of potentially toxic catalysts.

Alternative Solvents and Catalysts: The use of greener solvents like ionic liquids, deep eutectic solvents, polyethylene (B3416737) glycol, and ethanol (B145695) is a growing trend in organoselenium chemistry. researchgate.net Future protocols could explore the synthesis of 2-(phenylselanyl)cycloheptan-1-one in these media to minimize the use of volatile organic compounds. Furthermore, employing oxidants like Oxone® provides a more environmentally friendly alternative for generating the reactive selenium species from precursors like diphenyl diselenide. mdpi.com

Catalytic Approaches: Shifting from stoichiometric to catalytic use of selenium reagents is a major goal. sciforum.netnih.gov Developing methods where a catalytic amount of a selenium precursor is used, and then regenerated in situ by a co-oxidant, would greatly improve the atom economy and sustainability of the synthesis. nih.govresearchgate.net

Table 1: Comparison of Synthetic Protocols for α-Selenoketones

ParameterTraditional MethodsEmerging Green Protocols
Energy SourceConventional heatingVisible light, Microwaves, Sonication nih.gov
CatalysisOften stoichiometric reagentsMetal-free, Organocatalytic, Phase-transfer catalysis nih.govnih.gov
SolventsHalogenated hydrocarbons, Volatile organicsWater, Ethanol, Ionic Liquids, Deep Eutectic Solvents researchgate.net
ReagentsUse of strong bases or pre-formed enolatesDirect C-H functionalization, Use of mild oxidants (e.g., Oxone®, H₂O₂) mdpi.comresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of α-selanyl ketones is largely dictated by the carbon-selenium bond and the adjacent carbonyl group. wikipedia.org While transformations like selenoxide elimination are well-known, future research will likely uncover novel reactivity patterns for 2-(phenylselanyl)cycloheptan-1-one. wikipedia.orgnih.gov

Potential areas for exploration include:

Radical Cyclizations: Organoselenium compounds can be precursors to radical species. researchgate.net It is conceivable that 2-(phenylselanyl)cycloheptan-1-one could participate in novel radical-mediated cyclization reactions, where the selanyl (B1231334) group acts as a radical acceptor or precursor, to construct complex polycyclic systems.

Sigmatropic Rearrangements: The selenoxide derived from 2-(phenylselanyl)cycloheptan-1-one is a key intermediate in elimination reactions. wikipedia.org Investigating its participation in sciforum.netthieme-connect.com-sigmatropic rearrangements could lead to the synthesis of novel ring-contracted or functionalized products, a pathway utilized by reagents like selenium dioxide. wikipedia.org

Electrophilic and Nucleophilic Activation: The selenium atom can act as either an electrophile or a nucleophile. sciforum.net New transformations could be designed by exploiting this dual reactivity. For instance, reaction with a strong electrophile could activate the selenium for a subsequent nucleophilic attack on the cycloheptanone (B156872) ring, or vice-versa, leading to unprecedented molecular architectures.

Integration into Catalytic Cycles (e.g., as a ligand or co-catalyst)

The application of organoselenium compounds as catalysts is a rapidly expanding field. nih.govthieme-connect.com Their ability to participate in redox cycles makes them suitable for various oxidative transformations. nih.govresearcher.life 2-(Phenylselanyl)cycloheptan-1-one and its derivatives could be integrated into catalytic systems in several ways.

As a Pre-catalyst: The compound could serve as a stable, storable precursor for a more active catalytic species. For example, in the presence of an oxidant like hydrogen peroxide, it could be converted to a reactive selenium species that facilitates oxidation reactions, mimicking the function of glutathione (B108866) peroxidase. sciforum.netnih.gov

As a Ligand for Transition Metals: Selenium atoms can act as effective ligands for transition metals. thieme-connect.comresearcher.life The selenium atom in 2-(phenylselanyl)cycloheptan-1-one could coordinate to metals like palladium, potentially modulating the metal center's reactivity and selectivity in cross-coupling reactions such as Suzuki or Heck couplings. thieme-connect.com The ketone functionality offers a secondary coordination site, making it a potential bidentate ligand.

In Organocatalysis: Chiral organoselenium compounds have been successfully employed as catalysts in stereoselective reactions. sciforum.netresearchgate.net The synthesis of chiral versions of 2-(phenylselanyl)cycloheptan-1-one could pave the way for its use as an organocatalyst in asymmetric transformations, such as stereoselective bromolactonizations. researchgate.net

Designing Derivatives for Specific Synthetic Challenges

The structure of 2-(phenylselanyl)cycloheptan-1-one offers multiple sites for modification, allowing for the design of derivatives tailored to overcome specific synthetic hurdles. By systematically altering its molecular structure, properties like reactivity, solubility, and catalytic activity can be fine-tuned. nih.govnih.gov

Strategic modifications could include:

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the selenium atom. This can affect its nucleophilicity, electrophilicity, and the stability of reaction intermediates, thereby controlling the speed and outcome of a reaction.

Cycloheptanone Ring Modification: Altering the seven-membered ring, for example by introducing substituents or heteroatoms, could influence the stereochemical outcome of reactions at the α-position or be used to impart specific physical properties, such as improved solubility in a desired solvent system.

Attachment to Solid Supports: Immobilizing the molecule on a solid support could facilitate its use as a recyclable catalyst or reagent, simplifying product purification and enhancing the sustainability of the process.

Table 2: Potential Design Strategies for Derivatives of 2-(Phenylselanyl)cycloheptan-1-one

Modification SiteExample of ModificationIntended Synthetic Purpose
Phenyl RingAddition of -NO₂ or -CF₃ groupsIncrease electrophilicity of selenium; tune redox potential for catalysis. mdpi.com
Phenyl RingAddition of -OCH₃ or -N(CH₃)₂ groupsIncrease nucleophilicity of selenium; enhance ligand-metal binding. mdpi.com
Cycloheptanone RingIntroduction of chiral auxiliariesEnable use in asymmetric synthesis and stereoselective catalysis. sciforum.net
Overall ScaffoldAttachment to a polymer resinCreate a recyclable, heterogeneous catalyst or reagent for simplified workup.

Q & A

Q. What are the established synthetic routes for 2-(Phenylselanyl)cycloheptan-1-one, and what key intermediates are involved?

The synthesis of 2-(Phenylselanyl)cycloheptan-1-one typically involves oxidative selenofunctionalization of alkene precursors. A plausible route is inspired by the oxidative selenylation of allenes, where a phenylselanyl group is introduced via reaction with electrophilic selenium species like PhSe(OTf) generated in situ from (PhSe)₂ and a fluorinated oxidant (e.g., 1-fluoropyridinium triflate). Cycloheptanone derivatives are often synthesized via cyclization of substituted diketones or by functionalizing preformed cycloheptanone scaffolds. For example, analogous compounds like 2-(Diphenylmethylene)cycloheptan-1-one (5d) were synthesized using bromobenzene and lithium reagents, followed by column chromatography purification .

Q. What spectroscopic techniques are critical for characterizing 2-(Phenylselanyl)cycloheptan-1-one?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the cycloheptanone backbone and phenylselanyl substituent. Selenium’s electronegativity induces distinct deshielding effects on adjacent protons and carbons. For example, in 2-(3-phenylfuran-2-yl)cycloheptan-1-one (2l), the ketone carbon appears at δ 216.6 ppm in ¹³C NMR, while aromatic protons resonate between δ 7.0–8.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks and fragmentation patterns. For instance, HRMS ([M+H]⁺) for 2l matched the calculated value of 227.1067 .
  • FT-IR : To identify the carbonyl stretch (~1700 cm⁻¹) and C–Se bonds (~600 cm⁻¹).

Advanced Research Questions

Q. How can regioselectivity and stereoselectivity be controlled during the introduction of the phenylselanyl group?

Regioselectivity depends on the electronic environment of the alkene. Electron-rich alkenes favor selenylation at the less substituted position due to nucleophilic attack on the electrophilic selenium species. Stereoselectivity is influenced by steric effects and reaction conditions. For example, in selenofunctionalization of ethoxycarbonyl alkenes, steric hindrance from substituents like ester groups may reduce stereoselectivity, yielding mixed (Z)/(E) isomers. Optimizing solvent polarity and temperature can enhance selectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts or HRMS discrepancies) may arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : To confirm connectivity and rule out impurities.
  • Isotopic Labeling : For mechanistic insights (e.g., ¹⁸O labeling in hydration steps to track oxygen sources) .
  • Computational Modeling : To predict NMR chemical shifts and compare with experimental data.

Q. How does the phenylselanyl group influence the reactivity of cycloheptanone in subsequent transformations?

The phenylselanyl moiety acts as a directing group and stabilizes radicals or carbocations. For example:

  • Cycloadditions : The selanyl group can facilitate [4+2] Diels-Alder reactions by activating the carbonyl.
  • Oxidative Elimination : Selenium’s redox activity enables elimination reactions to form α,β-unsaturated ketones.
    Comparative studies with sulfur or oxygen analogs (e.g., 2-(Phenylthio)cycloheptan-1-one) reveal slower kinetics due to selenium’s larger atomic radius .

Q. What purification methods are optimal for isolating 2-(Phenylselanyl)cycloheptan-1-one from complex reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Employ solvents like dichloromethane/hexane for high-purity crystals.
  • HPLC : For enantiomeric resolution if chiral centers are present.

Q. How can reaction yields be improved in large-scale syntheses?

  • Catalyst Screening : Transition metals (e.g., CuI) may enhance selenylation efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity.
  • In Situ Monitoring : Techniques like FT-IR or GC-MS help identify bottlenecks (e.g., intermediate degradation) .

Q. What safety protocols are essential when handling selenium-containing compounds?

  • Ventilation : Use fume hoods to avoid inhalation of volatile selenium species.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure.
  • Waste Disposal : Neutralize selenium waste with oxidizing agents (e.g., KMnO₄) before disposal .

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